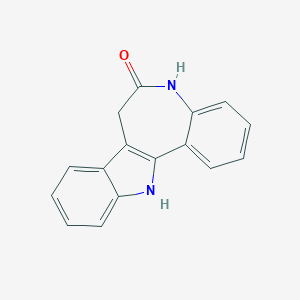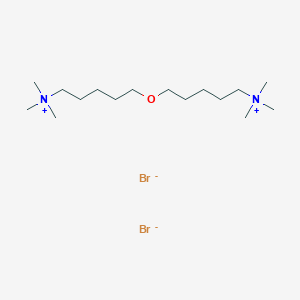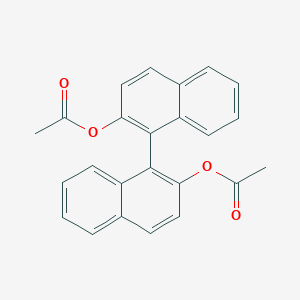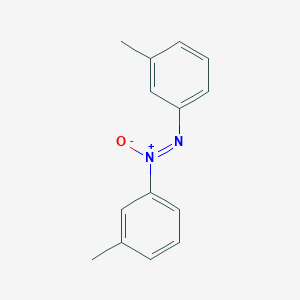
Diazene, bis(3-methylphenyl)-, 1-oxide
Beschreibung
Synthesis Analysis
The synthesis of diazene derivatives, including bis(3-methylphenyl)-, 1-oxide, involves oxidative coupling reactions. For instance, N-substituted bis(tetrazol-5-yl)diazenes were synthesized through oxidative coupling of corresponding 5-aminotetrazoles, showcasing a method that could be analogous to the synthesis of similar diazene compounds (Serebryanskaya et al., 2010).
Molecular Structure Analysis
The molecular and crystal structures of diazene derivatives reveal significant insights into their configuration. Single crystal X-ray diffraction has been utilized to determine the structures, indicating the presence of trans-isomers in solid forms and providing a quantum-chemical investigation of geometry and stability of these compounds (Serebryanskaya et al., 2010).
Chemical Reactions and Properties
Diazene compounds engage in various chemical reactions, showcasing a range of reactivities and formation of complex structures. For example, the reaction of bis(diazo) compounds with elements like nickel and chromium has been studied, showing the formation of complexes with unique electronic structures and catalytic properties, which highlight the versatile chemical nature of diazene derivatives (Muresan et al., 2007).
Physical Properties Analysis
The physical properties of diazene derivatives, such as luminescence and electrochemistry, have been a subject of interest. Studies reveal that these compounds exhibit blue emission spectra and undergo oxidative cyclovoltammetry, indicating their potential in electronic and luminescent applications (Weber et al., 2006).
Chemical Properties Analysis
The chemical properties of diazene derivatives, including their reactivity towards other compounds and their ability to form stable complexes, have been explored. For instance, reactions with silylcyanide and the formation of bis(carbenes) demonstrate the compound's ability to participate in complex chemical transformations and form stable products with interesting electronic properties (Itoh et al., 2004).
Eigenschaften
IUPAC Name |
(3-methylphenyl)-(3-methylphenyl)imino-oxidoazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-11-5-3-7-13(9-11)15-16(17)14-8-4-6-12(2)10-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIMXNSZRVIRQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=[N+](C2=CC=CC(=C2)C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393911 | |
| Record name | Diazene, bis(3-methylphenyl)-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diazene, bis(3-methylphenyl)-, 1-oxide | |
CAS RN |
19618-06-5 | |
| Record name | Diazene, bis(3-methylphenyl)-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



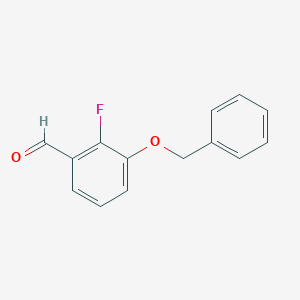
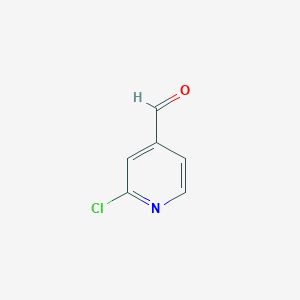
![2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B27912.png)
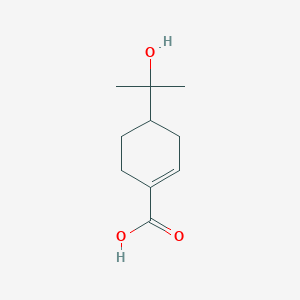
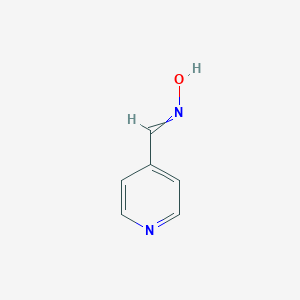
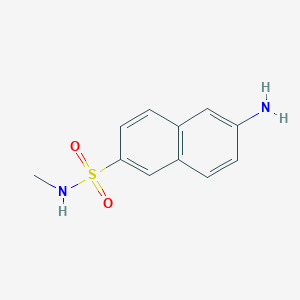
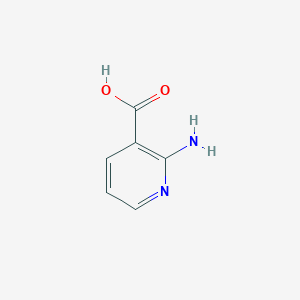
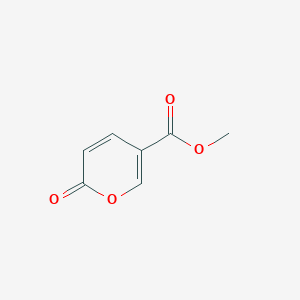
![Ammonium ((1S,3R,4R,7S)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate](/img/structure/B27928.png)

![[(1R)-(endo,anti)]-(+)-3-Bromocamphor-8-sulfonic acid ammonium salt](/img/structure/B27932.png)
